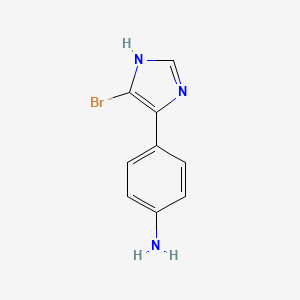

4-(5-bromo-1H-imidazol-4-yl)aniline

Description

Properties

CAS No. |

89260-47-9 |

|---|---|

Molecular Formula |

C9H8BrN3 |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-(5-bromo-1H-imidazol-4-yl)aniline |

InChI |

InChI=1S/C9H8BrN3/c10-9-8(12-5-13-9)6-1-3-7(11)4-2-6/h1-5H,11H2,(H,12,13) |

InChI Key |

ALDUJKPZUHQTNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC=N2)Br)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amido-Nitriles with Nickel Catalysis

One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method facilitates the formation of the imidazole ring by intramolecular cyclization, which is crucial for constructing the 1H-imidazole core with the desired substitution pattern. The nickel catalyst promotes the cyclization under mild conditions, improving yield and selectivity.

One-Pot Microwave-Assisted Synthesis

Industrial and laboratory-scale preparations have employed one-pot microwave-assisted methods that enable rapid and efficient synthesis without the need for solvents. This green chemistry approach reduces reaction times and improves yields by providing uniform heating and enhanced reaction kinetics. The microwave-assisted method is particularly useful for scaling up the synthesis of 4-(5-bromo-1H-imidazol-4-yl)aniline.

Bromination of Imidazole Derivatives

Selective bromination at the 5-position of the imidazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in the presence of acids like concentrated sulfuric acid. The reaction is typically carried out in inert solvents such as dichloromethane at controlled temperatures (25–40 °C) to avoid over-bromination or side reactions.

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization of amido-nitriles | Nickel catalyst, amido-nitrile substrate | Polar aprotic solvent | Mild (room temp to 80) | 60–75 | Efficient ring closure |

| 2 | Nucleophilic aromatic substitution | Strong base (carbonate/hydrogencarbonate), imidazole | DMF, NMP, or DMAc | 70–130 | 65–80 | Requires heating, base strength critical |

| 3 | Bromination | NBS or 1,3-dibromo-5,5-dimethylhydantoin, H2SO4 | Dichloromethane | 25–40 | 70–85 | Selective bromination at imidazole 5-position |

| 4 | One-pot microwave-assisted synthesis | Microwave irradiation, no solvent or minimal solvent | Microwave reactor | 100–150 | 75–90 | Rapid, solvent-free, scalable |

The nickel-catalyzed cyclization method provides a robust route to the imidazole core but requires careful control of catalyst loading and reaction time to maximize yield and minimize by-products.

Nucleophilic aromatic substitution reactions benefit from the use of polar aprotic solvents and moderately strong bases, which enhance the nucleophilicity of the imidazole nitrogen and facilitate displacement of leaving groups on the aromatic ring.

Bromination reactions must be carefully controlled to avoid polybromination. Using mild brominating agents and low temperatures ensures selective monobromination at the 5-position of the imidazole ring.

Microwave-assisted synthesis has been demonstrated to reduce reaction times from hours to minutes while maintaining or improving yields, making it attractive for industrial applications.

The preparation of this compound involves strategic synthetic steps including cyclization of amido-nitriles catalyzed by nickel, nucleophilic aromatic substitution to attach the imidazole ring, and selective bromination at the 5-position of the imidazole. Advances in microwave-assisted synthesis offer efficient and scalable routes. Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical for high yield and purity.

This comprehensive understanding of preparation methods is supported by diverse research findings and industrial practices, providing a solid foundation for further development and application of this compound in pharmaceutical and materials science fields.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for amination reactions, molecular oxygen for oxidative cyclization, and nickel catalysts for the addition to nitriles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed amination can produce aminoimidazoles, while oxidative cyclization can yield tri-substituted imidazoles .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-(5-bromo-1H-imidazol-4-yl)aniline serves as a significant building block in the synthesis of more complex heterocyclic compounds. Its imidazole ring structure allows for the formation of various derivatives through substitution reactions, making it a versatile component in organic synthesis.

Metal Complex Formation

The compound can be reacted with transition metals to form metal complexes, which have been evaluated for their antioxidant and antimicrobial activities. These metal complexes often exhibit enhanced biological properties compared to the parent ligand .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The imidazole moiety is known for its ability to interact with biological targets, influencing cellular processes such as apoptosis and cell cycle regulation .

Anticancer Potential

The compound has been investigated for its potential as a pharmacophore in drug design aimed at treating cancers. Studies have shown that derivatives of imidazole can inhibit cancer cell proliferation and induce apoptosis, particularly through interactions with specific enzymes involved in cancer progression .

Medicinal Chemistry

Drug Design and Development

this compound is being explored as a lead compound in drug discovery. Its structural features allow it to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can significantly affect the pharmacokinetics and therapeutic efficacy of drugs designed using this compound .

Case Studies

- Dengue Virus Inhibition : A study highlighted a series of imidazole derivatives, including those based on this compound, which showed promising antiviral activity against dengue virus and yellow fever virus. The lead compounds demonstrated effective inhibition at micromolar concentrations .

- Integrin Targeting : Another research focused on halogenated imidazole derivatives targeting integrin receptors involved in cancer metastasis. The study found that modifications to the imidazole ring could enhance binding affinity and specificity towards integrin alpha-4 beta-1, indicating potential therapeutic applications in oncology .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Versatile in forming derivatives |

| Biological Activity | Antimicrobial and anticancer properties | Effective against multiple bacterial strains |

| Medicinal Chemistry | Drug design and development | Interacts with cytochrome P450 enzymes |

| Metal Complexes | Antioxidant and antimicrobial studies | Enhanced activity compared to parent ligands |

Mechanism of Action

The mechanism of action of 4-(5-bromo-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and aniline group can also influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Bromine vs. Other Halogens

- 4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, ) :

Replacing the imidazole ring with a pyrazole and introducing a sulfonamide group significantly alters solubility and biological activity. The bromine at the pyrazole’s 4-position enhances hydrophobic interactions, while the chlorophenyl group increases steric bulk, reducing metabolic degradation . - 5-Bromo-4-nitro-1H-imidazole () :

The nitro group at the 4-position increases acidity (pKa ~4.2) compared to the aniline-linked derivative (pKa ~6.8), affecting reactivity in nucleophilic substitutions .

Bromine vs. Methyl or Methoxy Groups

Variations in the Aromatic Backbone

Aniline vs. Sulfonamide Linkages

- 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18, ) :

Sulfonamide substitution enhances hydrogen-bonding capacity, improving binding to carbonic anhydrase isoforms (Ki = 12 nM vs. >1 µM for the aniline analog) .

Aniline vs. Triazole Derivatives

Data Table: Key Properties of Selected Analogs

Biological Activity

4-(5-bromo-1H-imidazol-4-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, featuring a brominated imidazole moiety, suggests it may interact with various biological targets, making it a subject of extensive study.

- Molecular Formula : C9H9BrN4

- Molecular Weight : 244.1 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

The anticancer effects of this compound are attributed to its ability to:

- Induce apoptosis in cancer cells.

- Inhibit specific signaling pathways associated with cell proliferation.

Case Studies

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability:

- MCF-7 Cell Line : IC50 = 25 μM

- U87 Glioblastoma Cell Line : IC50 = 30 μM

These results indicate a strong potential for this compound in cancer therapy.

Efficacy Against Bacterial Strains

The antimicrobial activity of this compound was evaluated against several pathogenic bacteria. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 40 μg/mL | 21 |

| Escherichia coli | 200 μg/mL | 14 |

| Pseudomonas aeruginosa | 500 μg/mL | 10 |

These findings suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that:

- Bromination at the imidazole position enhances anticancer activity.

- Substituents on the aniline ring can modulate both anticancer and antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.